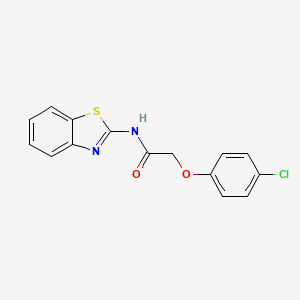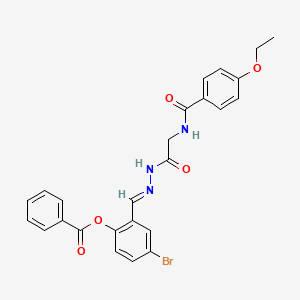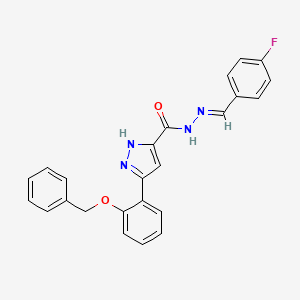![molecular formula C22H18ClN5OS B12016566 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016566.png)
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(4-氯苯基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}-N-(3-甲基苯基)乙酰胺是一种复杂的有机化合物,其独特的结构特点包括三唑环、氯苯基和吡啶基。
准备方法
合成路线和反应条件
2-{[4-(4-氯苯基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}-N-(3-甲基苯基)乙酰胺的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过涉及肼衍生物和适当醛或酮的环化反应合成。
氯苯基和吡啶基的引入: 这些基团可以通过亲核取代反应引入,其中三唑环充当亲核试剂。
硫代基的连接: 硫代基是通过硫醇化反应引入的,通常在碱性条件下使用硫醇试剂。
乙酰胺的形成: 最后一步是通过酰胺化反应形成乙酰胺基,通常在碱的存在下使用酰氯或酸酐。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产率和纯度。 这可能包括使用催化剂、控制反应条件(温度、压力)以及纯化技术,例如重结晶或色谱法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基处,导致形成亚砜或砜。
还原: 还原反应可以针对三唑环或氯苯基,可能导致形成二氢衍生物。
取代: 该化合物可以参与亲核或亲电取代反应,尤其是在氯苯基处。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 常用还原剂包括硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4)。
取代: 可以在适当条件下使用氢化钠 (NaH)、叔丁醇钾 (KOtBu) 和各种卤化物等试剂。
主要产物
氧化: 亚砜、砜
还原: 二氢衍生物
取代: 根据所用试剂的不同,各种取代衍生物
科学研究应用
2-{[4-(4-氯苯基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}-N-(3-甲基苯基)乙酰胺在科学研究中有几种应用:
化学: 用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 研究其作为酶抑制剂或作为探针研究生物途径的潜力。
医药: 研究其潜在的治疗特性,包括抗菌、抗真菌和抗癌活性。
工业: 由于其独特的结构特性,它被用于开发新材料,例如聚合物和涂料。
作用机制
2-{[4-(4-氯苯基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}-N-(3-甲基苯基)乙酰胺的作用机制涉及它与特定分子靶标的相互作用。 该化合物可以与酶或受体结合,抑制其活性或调节其功能。 三唑环和氯苯基是促进这些相互作用的关键结构特征,可能影响各种生物途径。
相似化合物的比较
类似化合物
2-(4-氯苯甲酰)吡啶: 共享氯苯基和吡啶基,但缺少三唑环和硫代基。
4-(4-氯苯基)-1,2,4-三唑: 包含三唑和氯苯基,但缺少吡啶基和乙酰胺官能团。
独特性
2-{[4-(4-氯苯基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}-N-(3-甲基苯基)乙酰胺的独特性在于它结合了结构特征,包括三唑环、氯苯基、吡啶基和硫代基。
属性
分子式 |
C22H18ClN5OS |
|---|---|
分子量 |
435.9 g/mol |
IUPAC 名称 |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H18ClN5OS/c1-15-3-2-4-18(13-15)25-20(29)14-30-22-27-26-21(16-9-11-24-12-10-16)28(22)19-7-5-17(23)6-8-19/h2-13H,14H2,1H3,(H,25,29) |
InChI 键 |
OGCKQFISTQNFFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12016487.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12016498.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016502.png)
![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016509.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12016515.png)


![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016535.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016540.png)


![(5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016564.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016570.png)

